molecular formula C11H12BrNO3 B066166 (S)-N-acetyl-4-bromophenylalanine CAS No. 171095-12-8

(S)-N-acetyl-4-bromophenylalanine

Cat. No.: B066166
CAS No.: 171095-12-8
M. Wt: 286.12 g/mol
InChI Key: LDCUXIARELPUCD-JTQLQIEISA-N
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Description

(S)-N-acetyl-4-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring

Scientific Research Applications

(S)-N-acetyl-4-bromophenylalanine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein engineering.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-acetyl-4-bromophenylalanine typically involves the bromination of (S)-N-acetylphenylalanine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-N-acetyl-4-bromophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

Major Products

    Substitution: Formation of (S)-N-acetyl-4-aminophenylalanine or (S)-N-acetyl-4-thiophenylalanine.

    Oxidation: Formation of (S)-N-acetyl-4-bromoquinone derivatives.

    Reduction: Formation of (S)-N-acetylphenylalanine.

Mechanism of Action

The mechanism of action of (S)-N-acetyl-4-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the acetyl group can undergo hydrolysis, releasing the active phenylalanine derivative that exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-acetylphenylalanine: Lacks the bromine atom, resulting in different reactivity and binding properties.

    (S)-N-acetyl-4-chlorophenylalanine: Contains a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological activity.

    (S)-N-acetyl-4-fluorophenylalanine: Contains a fluorine atom, which significantly alters the compound’s electronic properties and interactions.

Uniqueness

(S)-N-acetyl-4-bromophenylalanine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and its ability to form halogen bonds, making it a valuable tool in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUXIARELPUCD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425127
Record name N-Acetyl-4-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171095-12-8
Record name N-Acetyl-4-bromo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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